3-(3,4-Dimethylphenyl)sulfonyl-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one
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Overview
Description
3-(3,4-Dimethylphenyl)sulfonyl-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one is a complex organic compound that features a sulfonyl group attached to a pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethylphenyl)sulfonyl-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one typically involves multiple steps. One common method starts with the preparation of the pyrrolidinone core, followed by the introduction of the sulfonyl group and the trifluoroethyl group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired transformations occur efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost considerations, and the desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethylphenyl)sulfonyl-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups attached to the pyrrolidinone ring.
Substitution: The trifluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
3-(3,4-Dimethylphenyl)sulfonyl-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Researchers are exploring its potential as a pharmaceutical intermediate, particularly in the design of drugs targeting specific biological pathways.
Industry: Its stability and reactivity make it useful in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which 3-(3,4-Dimethylphenyl)sulfonyl-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl and trifluoroethyl groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dimethylphenyl)sulfonyl-1-(2,2,2-trifluoroethyl)pyrrolidine: Similar structure but lacks the ketone group.
3-(3,4-Dimethylphenyl)sulfonyl-1-(2,2,2-trifluoroethyl)piperidin-2-one: Similar structure but with a piperidine ring instead of a pyrrolidinone ring.
Uniqueness
3-(3,4-Dimethylphenyl)sulfonyl-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one is unique due to the combination of its sulfonyl and trifluoroethyl groups attached to a pyrrolidinone ring. This specific arrangement imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)sulfonyl-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO3S/c1-9-3-4-11(7-10(9)2)22(20,21)12-5-6-18(13(12)19)8-14(15,16)17/h3-4,7,12H,5-6,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSRPYDGKSUMPCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2CCN(C2=O)CC(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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